molecular formula C13H18N2O B6166109 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde CAS No. 187401-16-7

5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde

Cat. No.: B6166109
CAS No.: 187401-16-7
M. Wt: 218.3
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Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its four methyl groups and a formyl group attached to the quinoxaline core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminotoluene with an aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the quinoxaline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid.

    Reduction: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoxaline derivatives have been studied for their antimicrobial and anticancer properties, making this compound a valuable intermediate in medicinal chemistry.

    Medicine: Research into quinoxaline-based drugs has shown potential for treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other materials that require stable and functional heterocyclic cores.

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

    5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Similar structure but with a naphthalene core instead of a quinoxaline core.

    5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid: The oxidized form of the aldehyde compound.

    5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-methanol: The reduced form of the aldehyde compound.

Uniqueness: The presence of the formyl group in 5,5,8,8-tetramethyl-5,6,7,8-tetrahydroquinoxaline-2-carbaldehyde allows for unique reactivity compared to its similar compounds. This functional group enables the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

187401-16-7

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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